TWS119

Catalog No.
S007607
CAS No.
601514-19-6
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TWS119

CAS Number

601514-19-6

Product Name

TWS119

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Synonyms

TWS 119, TWS-119, TWS119

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Description

The exact mass of the compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TWS119 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), classified as a 4,6-disubstituted pyrrolopyrimidine. GSK-3β is a serine-threonine kinase involved in various cellular processes, including cell differentiation, proliferation, and survival. By inhibiting GSK-3β, TWS119 activates the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating gene expression associated with cell fate determination and stem cell maintenance .

Here's a link to the source for this information: [1] ()

Current Availability

Currently, 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol appears to be primarily available from chemical suppliers as a research tool. There is no indication that it is being investigated for clinical development or use in humans.

Here are some suppliers of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol for research purposes:

  • TCI Chemicals
  • Funakoshi
  • AXEL

TWS119 primarily functions through its interaction with GSK-3β, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulation allows β-catenin to translocate into the nucleus, where it binds to transcription factors such as T-cell factor (TCF) and lymphoid enhancer factor (LEF), promoting the transcription of Wnt target genes . The chemical structure of TWS119 enables it to selectively inhibit GSK-3β while having minimal effects on other kinases, making it a valuable tool in research settings .

TWS119 exhibits significant biological activity across various cell types. In T cells, it preserves the naive phenotype by preventing differentiation into effector T cells, which is particularly important in immunological contexts. It enhances interleukin-2 production while inhibiting interferon-gamma secretion in certain T cell subsets, thereby influencing immune responses . Additionally, TWS119 has shown neuroprotective effects by mitigating damage in models of ischemic stroke through activation of the Wnt/β-catenin pathway .

The synthesis of TWS119 involves several steps that typically start with the formation of pyrrolopyrimidine derivatives. A notable method includes a chemoselective reaction that incorporates various functional groups such as phenols and thiols into the pyrrolopyrimidine framework. This process allows for efficient production and modification of the compound to enhance its inhibitory potency against GSK-3β .

TWS119 has several applications in biomedical research:

  • Immunology: Used to study T cell differentiation and function, especially in cancer immunotherapy.
  • Neuroscience: Investigated for its neuroprotective properties in models of brain injury and stroke.
  • Stem Cell Research: Acts as a Wnt pathway activator to maintain stem cell characteristics in various contexts .

Studies have shown that TWS119 interacts differently with various T cell subsets. For instance, it promotes the proliferation of naive T cells while inhibiting the effector functions of tumor-infiltrating lymphocytes (TILs). This differential effect highlights its potential utility in tailoring immunotherapeutic strategies for cancer treatment . Furthermore, its role in enhancing interleukin-2 production suggests a mechanism through which it can modulate immune responses favorably.

Several compounds exhibit structural or functional similarities to TWS119. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LithiumGSK-3β inhibitorCommonly used for bipolar disorder management
CHIR99021GSK-3β inhibitorMore potent than TWS119; used for stem cell research
BIOGSK-3β inhibitorSelectively activates Wnt signaling; less specific than TWS119

TWS119 stands out due to its specificity for GSK-3β and its ability to preserve naive T cell characteristics while modulating immune responses effectively . Its unique chemical structure allows for targeted inhibition without significantly affecting other kinases.

Synthetic Routes for Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities [1]. The synthesis of these compounds, particularly TWS119 (3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol), follows well-established synthetic pathways that have been refined and optimized over the years.

The classic synthetic route for pyrrolopyrimidine derivatives involves a multi-step process starting from diethyl allylmalonate. The synthesis proceeds through the formation of an intermediate dihydrohydroxypyrimidone, which is subsequently heated in phosphorus oxychloride to yield the desired chlorinated pyrrolopyrimidine core [2]. This method provides good yields and allows for the introduction of various substituents through subsequent nucleophilic substitution reactions.

For TWS119 specifically, the synthetic pathway involves nucleophilic aromatic substitution reactions to introduce the 3-aminophenyl group at the 6-position and the phenolic moiety at the 4-position of the pyrrolopyrimidine core [3] [4]. The synthesis typically employs Suzuki coupling reactions to introduce aryl substituents, particularly when constructing the 6-(3-aminophenyl) portion of the molecule. These palladium-catalyzed cross-coupling reactions have proven to be highly effective for forming carbon-carbon bonds between the pyrrolopyrimidine core and aromatic substituents [5].

Alternative synthetic approaches have been developed to improve efficiency and selectivity. One notable method involves the use of protected pyrrolopyrimidine intermediates, where the nitrogen atom is protected with groups such as N-(trimethyl)silylethoxymethyl (SEM) to prevent unwanted side reactions during subsequent functionalization steps [6]. This protection strategy allows for selective modification at specific positions of the heterocycle while maintaining the integrity of the overall structure.

The construction of the pyrrolopyrimidine core can also be achieved through cyclocondensation reactions. Aminopyrroles can be converted to ethyl formimidates, which undergo cyclization upon heating with appropriate amines in methanol to form the final pyrrolopyrimidine derivatives [7]. This approach offers flexibility in introducing various substituents at different positions of the heterocyclic framework.

Recent advances in synthetic methodology have focused on developing more efficient and environmentally friendly approaches. Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in pyrrolopyrimidine synthesis [8]. These methods typically employ shorter reaction times and can provide better selectivity compared to conventional heating methods.

The stereochemical considerations in pyrrolopyrimidine synthesis are particularly important when multiple chiral centers are present. Various asymmetric synthetic approaches have been developed to control the absolute configuration of substituted pyrrolopyrimidines, particularly for compounds containing chiral side chains or substituents [9].

Optimization of Reaction Conditions for TWS119 Production

The optimization of reaction conditions for TWS119 synthesis involves careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, reaction time, and substrate ratios. These factors significantly influence both the yield and purity of the final product, making their optimization crucial for efficient large-scale production.

Temperature control represents one of the most critical parameters in TWS119 synthesis. Suzuki coupling reactions, which are essential for introducing the 3-aminophenyl substituent, typically require elevated temperatures ranging from 80°C to 120°C [5]. However, excessive temperatures can lead to decomposition of sensitive functional groups or formation of unwanted side products. Optimal conditions have been established at approximately 100°C for most Suzuki coupling steps, providing a balance between reaction rate and product stability.

Solvent selection plays a crucial role in determining reaction efficiency and product isolation. For Suzuki coupling reactions in TWS119 synthesis, mixtures of isopropyl alcohol and water in a 2:1 ratio have proven most effective [5]. This solvent system provides adequate solubility for both organic and inorganic reactants while facilitating product purification through simple extraction procedures. Alternative solvent systems including dimethylformamide and toluene have also been investigated, though they generally provide lower yields or more complex purification challenges.

Catalyst selection and loading optimization are essential for achieving high yields in palladium-catalyzed coupling reactions. The use of (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) [Pd(dppf)Cl₂] at approximately 0.1 equivalent relative to the halogenated starting material has demonstrated optimal performance [5]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not provide proportional improvements in yield but significantly increase production costs.

Base selection and concentration significantly impact the efficiency of nucleophilic substitution reactions in TWS119 synthesis. Cesium carbonate has emerged as the preferred base for most steps due to its mild basicity and good solubility properties [5]. The optimal concentration typically ranges from 3 to 5 equivalents relative to the limiting reagent, providing sufficient basicity to promote the desired reactions while minimizing competing side reactions.

Reaction time optimization requires balancing complete conversion with minimal side product formation. Most coupling reactions in TWS119 synthesis reach completion within 12 to 24 hours under optimal conditions [5]. Longer reaction times generally do not improve yields but may lead to increased formation of impurities or degradation products.

The optimization of substrate ratios involves careful consideration of both economic and practical factors. For Suzuki coupling reactions, a slight excess of the boronic acid component (typically 1.1 to 1.3 equivalents) ensures complete consumption of the more valuable halogenated pyrrolopyrimidine starting material [5]. This approach maximizes the conversion of the limiting reagent while maintaining reasonable material costs.

Atmosphere control during synthesis is critical for maintaining product quality and reaction efficiency. Most steps in TWS119 synthesis require inert atmosphere conditions, typically achieved through nitrogen purging for 20 minutes prior to heating [5]. This prevents oxidation of sensitive intermediates and catalyst deactivation that can occur under aerobic conditions.

Work-up and isolation procedures have been optimized to maximize product recovery while minimizing purification requirements. The use of silica gel as a drying agent during reaction work-up has proven effective for removing residual water and facilitating subsequent purification steps [5]. Additionally, the timing of quenching reactions and the choice of quenching agents significantly influence product purity and isolation yields.

Purification optimization involves selecting appropriate chromatographic conditions that provide good separation while maintaining reasonable throughput. High-performance liquid chromatography conditions have been developed specifically for TWS119 purification, utilizing gradient elution systems that effectively separate the product from closely related impurities [6].

Purification Techniques and Quality Control Measures

The purification of TWS119 requires sophisticated analytical and preparative techniques due to the compound's moderate polarity and the presence of closely related structural impurities that can arise during synthesis. Effective purification strategies are essential for obtaining material of sufficient purity for biological studies and potential therapeutic applications.

Column chromatography represents the primary purification method for TWS119, with silica gel serving as the most commonly employed stationary phase. The optimization of chromatographic conditions requires careful selection of mobile phase compositions that provide adequate resolution between TWS119 and related impurities. Initial separations typically employ gradient systems starting with dichloromethane and progressing to mixtures containing increasing proportions of polar solvents such as ethyl acetate or methanol [6].

The selection of appropriate solvent systems for column chromatography has been extensively investigated. Petroleum ether/dichloromethane/acetone mixtures in ratios of 70:15:15 have proven effective for initial crude separations [6]. For higher resolution separations, reversed-phase chromatography has demonstrated superior performance compared to normal-phase systems, particularly for compounds containing both aromatic and polar functional groups like TWS119 [6].

High-performance liquid chromatography serves dual purposes in TWS119 production, functioning both as an analytical tool for purity assessment and as a preparative technique for final purification. Analytical high-performance liquid chromatography conditions have been optimized using C-18 columns with gradient elution systems employing acetonitrile and water as mobile phase components [6]. These conditions typically achieve baseline separation of TWS119 from common synthetic impurities within 15-20 minute run times.

Preparative high-performance liquid chromatography represents the gold standard for obtaining highly pure TWS119 samples. Optimized conditions employ Agilent Prep C-18 columns (150 × 21.2 mm, 5 μm) with flow rates of 20 mL/min and gradient elution from 30:70 to 70:30 acetonitrile:water over 10 minutes, followed by a steeper gradient to 100% acetonitrile [6]. This approach routinely achieves purities exceeding 96% as determined by analytical high-performance liquid chromatography.

Crystallization and recrystallization techniques provide alternative purification approaches that can be particularly effective for removing trace impurities and improving overall product purity. TWS119 crystallization has been successfully achieved using various solvent systems including dichloromethane/pentane mixtures [8]. The crystallization process typically involves dissolving the crude product in a minimal volume of the primary solvent (dichloromethane) followed by slow addition of the anti-solvent (pentane) until precipitation occurs.

The optimization of crystallization conditions requires careful control of temperature, concentration, and cooling rates. Slow cooling from elevated temperatures generally provides better crystal quality and higher purity compared to rapid precipitation methods. Seed crystals can be employed to initiate crystallization and improve reproducibility of the purification process.

Quality control measures for TWS119 production encompass multiple analytical techniques designed to ensure consistent product quality and identify potential impurities. High-performance liquid chromatography purity analysis represents the primary quality control method, with acceptance criteria typically requiring purity levels exceeding 95% [10] [11]. The analytical method employs UV detection at multiple wavelengths to ensure comprehensive detection of potential impurities.

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure and can detect the presence of organic impurities that may not be visible by high-performance liquid chromatography [11]. The integration of aromatic proton signals and confirmation of expected coupling patterns serve as key indicators of product authenticity and purity.

Mass spectrometry analysis provides definitive molecular weight confirmation and can identify potential impurities based on their mass-to-charge ratios. Electrospray ionization mass spectrometry is particularly well-suited for TWS119 analysis due to the compound's moderate polarity and ability to form stable protonated molecular ions.

Elemental analysis serves as an additional quality control measure, particularly for bulk production batches. The determination of carbon, hydrogen, and nitrogen content provides verification that the compound composition matches theoretical values within acceptable tolerances (typically ±0.4% for each element).

Water content determination using Karl Fischer titration is essential for compounds that may contain residual moisture from aqueous work-up procedures or crystallization from hydrated solvents. TWS119 should typically contain less than 0.5% water to ensure stability and accurate dosing in biological studies.

Residual solvent analysis by gas chromatography ensures that potentially toxic solvents used during synthesis and purification are reduced to acceptable levels. International Council for Harmonisation guidelines provide specific limits for various classes of solvents, and analytical methods must be validated to detect these compounds at the required levels.

Heavy metal analysis represents another important quality control consideration, particularly for compounds that have been exposed to palladium catalysts during synthesis. Inductively coupled plasma mass spectrometry can detect trace levels of palladium and other metals that may remain as impurities following synthesis and purification.

Stability Studies Under Various Environmental Conditions

The stability of TWS119 under different environmental conditions is crucial for determining appropriate storage conditions, shelf life, and handling procedures. Comprehensive stability studies encompass evaluation of the compound's behavior under various temperature, humidity, light, and pH conditions that may be encountered during storage and use.

Temperature stability studies reveal that TWS119 demonstrates good thermal stability under normal storage conditions. The compound is stable when stored at -20°C for extended periods, with no detectable degradation observed over periods exceeding 12 months when properly stored [12]. At refrigerated temperatures (2-8°C), TWS119 maintains its chemical integrity for at least 4 years when protected from light and moisture [10]. Room temperature storage is generally not recommended for long-term storage, though short-term exposure (days to weeks) does not result in significant degradation.

Stock solution stability has been extensively characterized for various solvent systems. In dimethyl sulfoxide, TWS119 solutions remain stable for up to 6 months when stored at -20°C [13]. This stability profile makes dimethyl sulfoxide the preferred solvent for preparing stock solutions for biological studies. Aqueous solutions show significantly reduced stability, with detectable degradation occurring within days at room temperature, necessitating fresh preparation for each use.

Light sensitivity represents a critical stability concern for TWS119, as evidenced by storage recommendations that consistently specify protection from light [14] [10] [13]. Photodegradation studies conducted under controlled conditions reveal that TWS119 undergoes measurable decomposition when exposed to both ultraviolet and visible light. The photodegradation process involves complex chemical transformations that can lead to the formation of multiple degradation products, potentially compromising both efficacy and safety profiles.

The mechanism of photodegradation appears to involve oxidative processes that affect the aromatic substituents, particularly the phenolic moiety. Extended exposure to laboratory lighting conditions can result in detectable changes in high-performance liquid chromatography profiles, emphasizing the importance of protecting the compound from light during storage and handling [15].

Humidity effects on TWS119 stability have been evaluated under controlled relative humidity conditions. The compound demonstrates good stability under low humidity conditions but shows increased susceptibility to degradation at high relative humidity levels (>75%). This humidity sensitivity appears to be related to hydrolytic processes that can affect the ether linkage between the pyrrolopyrimidine core and the phenolic substituent.

Freeze-thaw stability studies are particularly relevant for stock solutions that may be subjected to multiple freeze-thaw cycles during routine laboratory use. TWS119 demonstrates good stability through multiple freeze-thaw cycles when stored in appropriate solvents such as dimethyl sulfoxide, with no significant changes in purity or potency observed after up to 10 freeze-thaw cycles [13].

pH stability studies reveal that TWS119 is most stable under neutral to slightly acidic conditions. The compound shows increased susceptibility to degradation under strongly alkaline conditions (pH > 9), likely due to hydrolysis of the ether linkage. Under strongly acidic conditions (pH < 3), alternative degradation pathways may become significant, though the overall stability is generally better than under alkaline conditions.

Oxidative stability studies conducted in the presence of various oxidizing agents demonstrate that TWS119 is susceptible to oxidative degradation, particularly of the phenolic and aniline functionalities. The presence of antioxidants or storage under inert atmosphere can significantly improve stability under potentially oxidizing conditions.

Solid-state stability studies focus on the behavior of crystalline TWS119 under various storage conditions. The crystalline form demonstrates superior stability compared to amorphous material, highlighting the importance of proper crystallization during purification. Differential scanning calorimetry studies reveal that the compound has a well-defined melting point and does not show significant thermal events below its melting temperature, indicating good thermal stability in the solid state.

Accelerated stability studies following International Council for Harmonisation guidelines provide predictive information about long-term stability under normal storage conditions. These studies typically involve exposure to elevated temperature and humidity conditions (40°C/75% relative humidity) for defined periods, with regular analysis to monitor degradation. Results from such studies support the recommended storage conditions of -20°C with protection from light for optimal long-term stability [14].

Container compatibility studies ensure that TWS119 does not interact with common storage containers or exhibit adsorption that could lead to potency loss. Glass containers have proven most suitable for long-term storage, while certain plastic materials may lead to adsorption or leaching issues that can affect compound integrity.

The development of stability-indicating analytical methods is essential for accurately monitoring TWS119 degradation under various conditions. These methods must be capable of separating and quantifying the parent compound in the presence of potential degradation products. High-performance liquid chromatography methods with appropriate gradient conditions and detection wavelengths have been developed and validated for this purpose [11].

Environmental monitoring during stability studies employs calibrated instruments to ensure accurate measurement of temperature, humidity, and light exposure conditions. Data logging systems provide continuous monitoring capabilities that enable precise documentation of storage conditions throughout the duration of stability studies.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

TWS119

Dates

Modify: 2023-09-12
[1]. Ding S, et al. Synthetic small molecules that control stem cell fate. Proc Natl Acad Sci U S A. 2003 Jun 24;100(13):7632-7. Epub 2003 Jun 6.[2]. Wang W, et al. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats. Mol Neurobiol. 2016 Dec;53(10):7028-7036. Epub 2015 Dec 15.[3]. Chen YQ, et al. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer. Exp Cell Res. 2017 Nov 16. pii: S0014-4827(17)30587-6.

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